![molecular formula C12H12OS2 B12563976 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane CAS No. 143334-73-0](/img/structure/B12563976.png)
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-yloxy group and a 1,3-dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane typically involves the reaction of 4-hydroxyphenylacetylene with 1,3-dithiolane-2-thione under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitro, halo derivatives
Wissenschaftliche Forschungsanwendungen
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming covalent bonds with biological molecules. The 1,3-dithiolane ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity or modifying protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Prop-2-yn-1-yloxy)benzaldehyde
- 4-(Prop-2-yn-1-yloxy)benzoic acid
- 4-(Prop-2-yn-1-yloxy)phenylmethanone
Uniqueness
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane is unique due to the presence of both the prop-2-yn-1-yloxy group and the 1,3-dithiolane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
143334-73-0 |
|---|---|
Molekularformel |
C12H12OS2 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
2-(4-prop-2-ynoxyphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H12OS2/c1-2-7-13-11-5-3-10(4-6-11)12-14-8-9-15-12/h1,3-6,12H,7-9H2 |
InChI-Schlüssel |
NVXFYCAIQRYBIO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)C2SCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
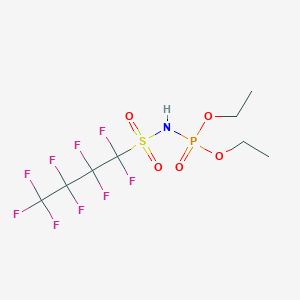
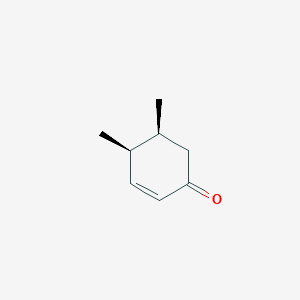
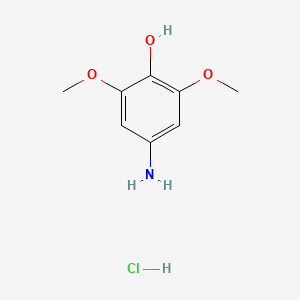
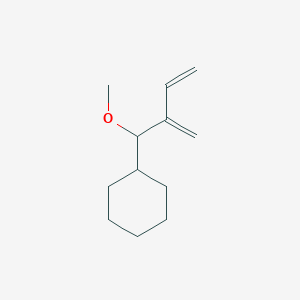


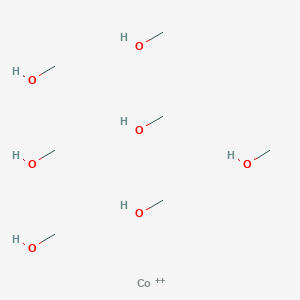
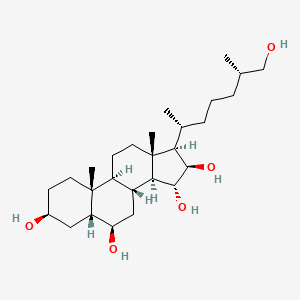
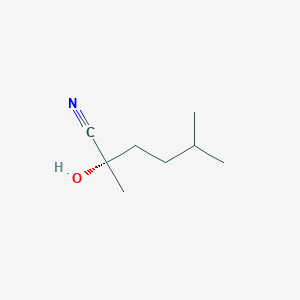
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)
